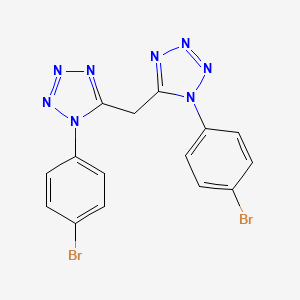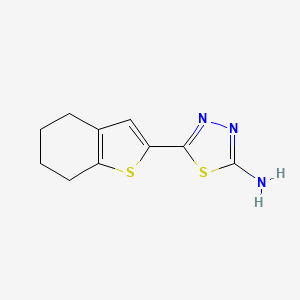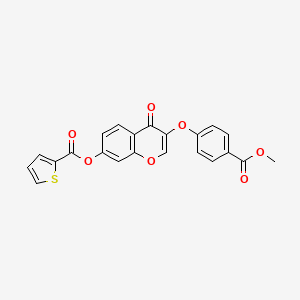![molecular formula C14H18N2O B2687123 1-[4-(6-Methylpyridin-3-yl)piperidin-1-yl]prop-2-en-1-one CAS No. 2196443-64-6](/img/structure/B2687123.png)
1-[4-(6-Methylpyridin-3-yl)piperidin-1-yl]prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(6-Methylpyridin-3-yl)piperidin-1-yl]prop-2-en-1-one, also known as MPP, is a chemical compound that has gained attention in the scientific community for its potential applications in research. MPP is a piperidine derivative that has been synthesized and studied for its biochemical and physiological effects.
作用機序
The mechanism of action of 1-[4-(6-Methylpyridin-3-yl)piperidin-1-yl]prop-2-en-1-one is not fully understood, but it is believed to work by inhibiting the activity of monoamine oxidase (MAO). MAO is an enzyme that breaks down neurotransmitters such as dopamine, serotonin, and norepinephrine. Inhibition of MAO leads to an increase in these neurotransmitters, which can have a positive effect on neurological function.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain. This can lead to improvements in mood, cognitive function, and motor function. This compound has also been shown to have antioxidant properties, which can help protect against oxidative stress and damage.
実験室実験の利点と制限
One advantage of using 1-[4-(6-Methylpyridin-3-yl)piperidin-1-yl]prop-2-en-1-one in lab experiments is its ability to selectively inhibit MAO-B, which is primarily responsible for the breakdown of dopamine. This allows researchers to study the effects of increased dopamine levels without affecting other neurotransmitters. However, one limitation of using this compound is its potential toxicity. High doses of this compound have been shown to be toxic to cells and can cause cell death.
将来の方向性
There are several future directions for 1-[4-(6-Methylpyridin-3-yl)piperidin-1-yl]prop-2-en-1-one research. One area of interest is in the development of new drugs for the treatment of Parkinson's disease. This compound has shown promise as a neuroprotective agent and may be able to slow or prevent the progression of the disease. Another area of research is in the study of this compound's antioxidant properties. It may be possible to develop new drugs that can protect against oxidative stress and damage. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of research.
合成法
1-[4-(6-Methylpyridin-3-yl)piperidin-1-yl]prop-2-en-1-one can be synthesized through a multi-step process involving the reaction of 6-methylpyridine with piperidine, followed by the reaction of the resulting compound with propenone. The final product is obtained through purification and isolation of the compound.
科学的研究の応用
1-[4-(6-Methylpyridin-3-yl)piperidin-1-yl]prop-2-en-1-one has been studied for its potential application in various scientific fields. One area of research is in the development of new drugs for the treatment of neurological disorders such as Parkinson's disease. This compound has been shown to have neuroprotective effects and may be able to prevent or slow the progression of neurodegenerative diseases.
特性
IUPAC Name |
1-[4-(6-methylpyridin-3-yl)piperidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-3-14(17)16-8-6-12(7-9-16)13-5-4-11(2)15-10-13/h3-5,10,12H,1,6-9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVIWZPYIAZSGNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C2CCN(CC2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide](/img/structure/B2687041.png)
![N-(3,4-dimethoxyphenyl)-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]benzamide](/img/no-structure.png)
![7-methoxy-1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-3-((p-tolylamino)methyl)quinolin-2(1H)-one](/img/structure/B2687044.png)
![3-(3-Chlorophenyl)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)propan-1-one](/img/structure/B2687047.png)




![4-isopropoxy-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2687055.png)



![8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2687061.png)
![2-((5-chlorothiophen-2-yl)sulfonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2687063.png)
